molecular formula C14H9NO2 B1600443 3-(Pyridin-2-yl)-2H-chromen-2-one CAS No. 837-97-8

3-(Pyridin-2-yl)-2H-chromen-2-one

Cat. No.: B1600443
CAS No.: 837-97-8
M. Wt: 223.23 g/mol
InChI Key: KGVVGPACDARLID-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of pyridine and chromen-2-one. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(Pyridin-2-yl)-2H-chromen-2-one may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have been synthesized via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

The photophysical behavior of a similar compound, 3-(pyridin-2-yl)triimidazotriazine (tt-py), has been investigated, revealing excitation-dependent fluorescence and phosphorescence under ambient conditions . This suggests that this compound might also affect certain biochemical pathways related to fluorescence and phosphorescence.

Pharmacokinetics

The synthesis of similar pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has been reported, and their pharmacokinetic profiles have been evaluated . This suggests that this compound might have similar ADME properties, which could impact its bioavailability.

Result of Action

Similar compounds have shown potent inhibitory activities against viruses , suggesting that this compound might also exhibit antiviral activity.

Action Environment

The photophysical behavior of a similar compound, 3-(pyridin-2-yl)triimidazotriazine (tt-py), has been investigated under ambient conditions . This suggests that environmental factors such as temperature and light might influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-2H-chromen-2-one typically involves the condensation of 2-hydroxyacetophenone with 2-pyridinecarboxaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyridine or chromen-2-one rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(Pyridin-2-yl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-2-yl)coumarins: These compounds share a similar core structure but differ in the substitution pattern and functional groups.

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine ring instead of a chromen-2-one ring.

Uniqueness

3-(Pyridin-2-yl)-2H-chromen-2-one is unique due to its combined structural features of pyridine and chromen-2-one, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-pyridin-2-ylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-14-11(12-6-3-4-8-15-12)9-10-5-1-2-7-13(10)17-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVVGPACDARLID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453897
Record name 3-(Pyridin-2-yl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837-97-8
Record name 3-(Pyridin-2-yl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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